molecular formula C5H9ClO3 B1630509 1-Chloroethyl ethyl carbonate CAS No. 50893-36-2

1-Chloroethyl ethyl carbonate

Cat. No. B1630509
CAS RN: 50893-36-2
M. Wt: 152.57 g/mol
InChI Key: YVRGKFXJZCTTRB-UHFFFAOYSA-N
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Description

1-Chloroethyl ethyl carbonate, also known as CEC, is an organic compound with a variety of uses in scientific research. CEC is a colorless, odorless liquid with a boiling point of around 100°C. It is a versatile reagent used in organic synthesis, as a solvent, and as a reactant in various biochemical and physiological processes. CEC has been used in a number of research applications, including its use in the synthesis of other organic compounds, as a reactant in various biochemical and physiological processes, and as a solvent for various organic compounds. In addition, CEC has been studied for its potential use in drug delivery systems and as an antioxidant.

Scientific Research Applications

Synthesis of New Heterocyclic Systems

1-Chloroethyl ethyl carbonate is utilized in the synthesis of new oxindole derivatives containing oxazolidin-2-one. These derivatives are used as starting materials for creating various heterocyclic systems like quinoxaline, oxazolidine, benzimidazoquinazoline, and oxindole nuclei. The compounds' structures are confirmed using techniques like NMR spectroscopy, mass spectra, and X-ray diffraction analysis (Essassi, Alsubari, & Bouhfid, 2009).

Application in Battery Technology

1-Chloroethyl ethyl carbonate finds application in low-temperature electrolytes for lithium and lithium-ion batteries. A specific formulation using this compound has been shown to enhance battery performance at temperatures as low as -40°C, contributing significantly to the field of energy storage and battery technology (Plichta & Behl, 2000).

Nucleophilic Substitution Chemistry

This compound plays a role in the chemistry of α-chloroethyl carbonates and carbamates, particularly in nucleophilic substitution reactions. This area of research contributes to our understanding of organic synthesis and reaction mechanisms (Riondel, Caubére, Senet, & Lécolier, 1986).

Interaction with Catalysts

The interaction of chlorinated ethylenes, including derivatives of 1-chloroethyl ethyl carbonate, with catalysts like chromium exchanged zeolite Y is studied to understand catalytic activities and potential industrial applications. These studies are crucial in advancing our knowledge of catalysis and its applications in various industrial processes (Chintawar & Greene, 1997).

Use in Polymer-supported Ionic Liquid Catalysts

This compound is involved in the development of polymer-supported ionic liquid catalysts for the cycloaddition of epoxide with CO2. Such catalysts demonstrate high yield and excellent selectivity under mild conditions, highlighting their potential in green chemistry applications (Sun, Cheng, Fan, Wang, Meng, & Zhang, 2009).

Role in Chromatographic Separation

1-Chloroethyl ethyl carbonate is used in the derivatization of α-hydroxy acids for their separation by reversed-phase liquid chromatography. This application is significant in analytical chemistry, particularly in the separation and analysis of complex mixtures (Fransson & Ragnarsson, 1998).

properties

IUPAC Name

1-chloroethyl ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRGKFXJZCTTRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885936
Record name Carbonic acid, 1-chloroethyl ethyl ester
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Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloroethyl ethyl carbonate

CAS RN

50893-36-2
Record name Carbonic acid, 1-chloroethyl ethyl ester
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Record name Carbonic acid, 1-chloroethyl ethyl ester
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Record name Carbonic acid, 1-chloroethyl ethyl ester
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Record name Carbonic acid, 1-chloroethyl ethyl ester
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Record name 1-chloroethyl ethyl carbonate
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Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure as described in Example 26 step 1 using a solution of 1-chloroethyl chloroformate (10 g, 69.9 mmol) in DCM (200 mL), a mixture of ethanol (4.5 mL, 77.2 mmol) and pyridine (6.8 mL, 84.5 mmol) in DCM (50 mL). The title compound was obtained as colorless oil (9.32 g, 87.7%) and was used in the next step without further purification. The title compound was characterized by 1H NMR as shown below:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
87.7%

Synthesis routes and methods II

Procedure details

Into the same flask as used in Example 1, 236.6 grams (2 moles) of pure diethylcarbonate were added, and then 2.6 moles of chlorine gas were introduced into the flask over a five hour period at a range of 50° C. to 52° C. under the irradiation of ultraviolet rays. When the reaction was completed, the unreacted diethylcarbonate was removed by subjecting it to fractional distillation to yield 131 grams of ethyl α-chloroethyl carbonate. B.P.: 160°-163° C.; Yield: 59.8% to the consumed diethylcarbonate. The data of the IR and the NMR were identified to be the same as those in Example 1.
Quantity
236.6 g
Type
reactant
Reaction Step One
Quantity
2.6 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-chloroethyl chloroformate (23.16 g, 0.162 mol) and ethanol (7.45 g, 0.162 mol) in methylene chloride (200 ml), pyridine (12.82 g, 0.162 mol) was added at 0° C. After 10 min at 0° C. and 21 hours at 25° C. the reaction mixture was washed with aqueous hydrochloric acid (100 ml), aqueous saturated sodium hydrogen carbonate (100 ml) and water (100 ml). The solvent was removed under reduced pressure after drying (MgSO4), giving 18.5 g (74%) of the intermediate ethyl chloroethyl carbonate as a crude product.
Quantity
23.16 g
Type
reactant
Reaction Step One
Quantity
7.45 g
Type
reactant
Reaction Step One
Quantity
12.82 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods IV

Procedure details

Ethanol (2.3 g) was dissolved in dichloromethane (50 ml) and pyridine (4.0 g) was added. It was reacted with 1-chloroethyl chloroformate (7.5 g) as described above. On work up it gave 7.5 g of a pale mobile liquid (desired product). NMR (CDCl3) δ1.36 (3H, t, J=7 Hz, OCH2CH3), 1.88 (3H, d, J=7 Hz, ClCH2CH3), 4.36 (2H, q, J=7 Hz, OCH2CH3) and 6.41 (1H, q, J=7 Hz, CH3CHCl).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chloroethyl ethyl carbonate
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1-Chloroethyl ethyl carbonate

Citations

For This Compound
33
Citations
DV Anh, RA Olofson, PR Wolf, MD Piteau… - The Journal of …, 1990 - ACS Publications
… In a later experiment, a mixture of ethyl fluoroformate (3, 93% yield) and acetaldehyde distilled into a cold trap from a heated mixture of commercial 1-chloroethyl ethyl carbonate (2), …
Number of citations: 33 pubs.acs.org
AM Walji, RI Sanchez, SD Clas, R Nofsinger… - …, 2015 - Wiley Online Library
… salt of 137 (31.0 g, 64 mmol), 1-chloroethyl ethyl carbonate (14.7 mL, 96 mmol), K 2 CO 3 (13.3 g, … The mixture was then treated with 1-chloroethyl ethyl carbonate (6.21 mL, 45.6 mmol) …
K Undheim - Acta Chemica Scandinavica, 1996 - actachemscand.org
… 1-Chloroethyl ethyl carbonate (0.50 ml, 3.77 mmol) was added and the temperature was increased to 40 C. The temperature was increased to 55 C after 18 h and the mixture stirred for …
Number of citations: 16 actachemscand.org
RP Robinson, LA Reiter, WE Barth… - Journal of Medicinal …, 1996 - ACS Publications
… of a salt of 1 with a 2−3-fold excess of an α-haloalkyl ester or carbonate: compound 2 was obtained by the reaction of the triethylammonium salt with 1-chloroethyl ethyl carbonate in …
Number of citations: 123 pubs.acs.org
JP Senet - Comptes Rendus de l'Académie des Sciences-Series …, 2000 - Elsevier
… Before our work, 1-chloroalkyl alkyl carbonates were obtained by photochlorination of dialkyl carbonates, only used for 1-chloroethyl ethyl carbonate manufacture, or by reaction of an …
Number of citations: 21 www.sciencedirect.com
A Akin, MT Barilla, TA Brandt, J Brennan… - … Process Research & …, 2019 - ACS Publications
… Initially, alkylation of tetrazole 7 with 1-chloroethyl ethyl carbonate was performed in nine volumes of DMF at 65 C overnight, providing a 4:1 ratio of N-2/N-1 regioisomer products. …
Number of citations: 8 pubs.acs.org
VA Dang - 1986 - search.proquest.com
… Treahnent with ethanol economically converts ACE-CI to the bulk commercial reagent, 1-chloroethyl ethyl carbonate.^ When the chloride In this latter alkylating agent Is replaced by the …
Number of citations: 4 search.proquest.com
WK Hagmann, CP Dorn, RA Frankshun… - Journal of medicinal …, 1986 - ACS Publications
… Reaction of 3b with 1-chloroethyl ethyl carbonate (“ECOE” chloride)7 in the presence of triethylamine gave the “ECOE” ester 3g. Esterification of 3b with 2-acetamidoethanol gave ester …
Number of citations: 4 pubs.acs.org
LK Zhonga, SJ Kanga, CX Tana, JQ Wenga… - Organic …, 2019 - arkat-usa.org
… To a solution of intermediate 1 (3.45 g, 0.01 mol) and Na2CO3 (1.59 g, 0.015 mol), NaI (0.15 g, 0.001 mol) in CH3CN (50 mL), the 1-chloroethyl ethyl carbonate (0.011 mol) was added. …
Number of citations: 1 www.arkat-usa.org
L Frueh, Y Li, MW Mather, Q Li, S Pou… - ACS infectious …, 2017 - ACS Publications
… Tetrabutylammonium iodide (0.15 g, 0.42 mmol), potassium carbonate (0.06 g, 0.42 mmol), and 1-chloroethyl ethyl carbonate (0.06 mL, 0.42 mmol) were dissolved in anhydrous …
Number of citations: 38 pubs.acs.org

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